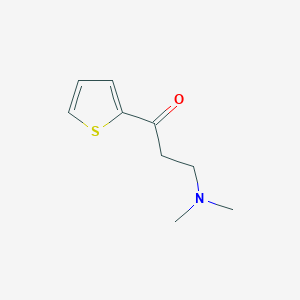
2-エチル-5-メチルピリジン
概要
説明
2-Ethyl-5-methylpyridine, also known as 5-Ethyl-2-methylpyridine, is a colorless to yellow liquid . It is insoluble in water and denser than water . It may slightly irritate the skin, eyes, and mucous membranes . It is used to make other chemicals .
Synthesis Analysis
2-Ethyl-5-methylpyridine can be synthesized from the cyclic acetaldehyde ammonia trimer (AAT) in a semi-batch reactor in the presence of different promoters to adjust the pH of the reaction solution . Another method involves the condensation of paraldehyde (a derivative of acetaldehyde) and ammonia .
Molecular Structure Analysis
The molecular formula of 2-Ethyl-5-methylpyridine is C8H11N . Its average mass is 121.180 Da and its monoisotopic mass is 121.089149 Da .
Chemical Reactions Analysis
2-Ethyl-5-methylpyridine neutralizes acids in exothermic reactions to form salts plus water . It may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides . It may generate hydrogen, a flammable gas, in combination with strong reducing agents such as hydrides .
Physical and Chemical Properties Analysis
2-Ethyl-5-methylpyridine is a colorless to yellow liquid . It is insoluble in water and denser than water, hence it sinks in water . It may slightly irritate the skin, eyes, and mucous membranes .
科学的研究の応用
ニコチン酸とニコチンアミドの合成
2-エチル-5-メチルピリジン(MEP)は、ビタミンB3またはPPとして市販されているニコチン酸とニコチンアミドの製造の中間体として使用されます . これらの化合物は人間の栄養と健康において重要な役割を果たすため、この用途は重要です。
樹脂の製造
MEPは、樹脂の製造の中間体である2-メチル-5-ビニルピリジンの製造にも使用されます . 樹脂は、優れた機械的、熱的、および化学的耐性特性により、建設、自動車、および電子機器を含むさまざまな産業で広く使用されています。
新規合成ルート
環状アセトアルデヒドアモニア三量体(AAT)からMEPを製造するための新規合成ルートが検討されています . この新しい方法は、MEPをより効率的かつ環境に優しい方法で製造できる可能性があります。
メイラード反応化学
MEPは、メイラード反応化学および糖の熱分解プロセスに関連しています . メイラード反応は、アミノ酸と還元糖の間の化学反応であり、茶色くなった食品に独特の風味を与え、料理の科学において非常に重要です。
食品のフレーバー付け
MEPは、パルミジャーノ・レッジャーノチーズのナッツのようなローストされた香りに寄与する成分の1つです . これは、特にフレーバー付けと香りの強化において、食品産業におけるその重要性を強調しています。
SPMEヘッドスペースと液体サンプリング
MEPは、固相マイクロ抽出(SPME)ヘッドスペースと液体サンプリングのナノグラム吸着を研究するために使用されてきました . この用途は、特に揮発性有機化合物の分析において、分析化学で重要です。
Safety and Hazards
Contact with 2-Ethyl-5-methylpyridine may slightly irritate the skin, eyes, and mucous membranes . It may be toxic if ingested . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment and ensuring adequate ventilation is advised .
将来の方向性
The synthesis of 2-Ethyl-5-methylpyridine and other substituted pyridines is an active area of research, with recent studies exploring new methods for introducing various functional groups to the pyridine ring . These developments could lead to the creation of new bioactive molecules and have implications in medicinal and agricultural chemistry .
作用機序
Target of Action
2-Ethyl-5-methylpyridine (also known as 5-Ethyl-2-methylpyridine or MEP) is a largely produced pyridine base . It is primarily used as an intermediate for the production of nicotinic acid and nicotinamide, commercially named vitamin B3 or PP . Therefore, its primary targets are the biochemical pathways involved in the synthesis of these compounds.
Mode of Action
The mode of action of 2-Ethyl-5-methylpyridine involves a series of chemical reactions. The industrial production of MEP takes place via the so-called Chichibabin reaction, the condensation of aldehydes in the presence of ammonia . All the proposed schemes involve the production of aldimine (CH3CHNH) from acetaldehyde and ammonia as the first step . This molecule tends to dimerise and trimerise by means of consecutive aldol reactions .
Biochemical Pathways
The biochemical pathways affected by 2-Ethyl-5-methylpyridine are those involved in the production of nicotinic acid and nicotinamide. The compound is also applied in the production of 2-methyl-5-vinylpyridine, an intermediate for the production of resins .
Action Environment
The action of 2-Ethyl-5-methylpyridine can be influenced by various environmental factors. For instance, the reaction of 2-Ethyl-5-methylpyridine production is carried out at 200–300 °C and 12–13 MPa . Therefore, temperature and pressure are critical environmental factors that influence the compound’s action, efficacy, and stability. Additionally, the pH of the reaction solution can also affect the course of the reaction .
生化学分析
Cellular Effects
It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific effects on various types of cells and cellular processes are still being researched.
Molecular Mechanism
It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Ethyl-5-methylpyridine can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 2-Ethyl-5-methylpyridine can vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Transport and Distribution
It is known to interact with transporters or binding proteins, and it may have effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of 2-Ethyl-5-methylpyridine and its effects on activity or function are not well studied. It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
特性
IUPAC Name |
2-ethyl-5-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N/c1-3-8-5-4-7(2)6-9-8/h4-6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COHDGTRFTKHYSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=C(C=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20334051 | |
| Record name | 2-Ethyl-5-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20334051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18113-81-0 | |
| Record name | 2-Ethyl-5-methylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18113-81-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Ethyl-5-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20334051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Ethyl-5-methylpyridine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040041 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 2-ethyl-5-methylpyridine a molecule of interest for researchers studying Nuphar alkaloids?
A1: 2-Ethyl-5-methylpyridine serves as a crucial starting material in the synthesis of various Nuphar alkaloids, a group of naturally occurring compounds found in water lilies (Nuphar) [, ]. These alkaloids exhibit diverse biological activities, making them a focus of pharmacological research. Specifically, 2-ethyl-5-methylpyridine has been used to synthesize (±)-7-epideoxynupharidine, (±)-1-epi-7-epideoxynupharidine, (±)-deoxynupharidine, and (±)-1-epideoxynupharidine []. These synthetic pathways provide valuable tools for investigating the structure-activity relationships and potential therapeutic applications of Nuphar alkaloids.
Q2: What is the significance of the reaction between 2-ethyl-5-methylpyridine and 3-furylaldehyde in the context of Nuphar alkaloid synthesis?
A2: The reaction between 2-ethyl-5-methylpyridine and 3-furylaldehyde represents a key step in the synthesis of certain Nuphar alkaloids, specifically (±)-7-epideoxynupharidine and its isomers []. This reaction, a condensation, leads to the formation of four different quinolizidin-2-ones, which are important intermediates in the multi-step synthesis. The ability to control the stereochemistry of these intermediates is crucial for obtaining the desired alkaloid isomers.
Q3: Beyond Nuphar alkaloid synthesis, how else can 2-ethyl-5-methylpyridine be utilized in organic synthesis?
A3: 2-Ethyl-5-methylpyridine can be alkylated with alcohols like methanol or ethanol in the presence of ammonium halide catalysts []. This reaction leads to the formation of both side-chain and α-alkylated derivatives of the starting pyridine. By adjusting the reaction conditions, such as temperature, researchers can influence the product distribution. This flexibility makes 2-ethyl-5-methylpyridine a versatile building block for synthesizing a range of substituted pyridine derivatives, which are important structural motifs in pharmaceuticals and other bioactive compounds.
Q4: Can you provide an example of how 2-ethyl-5-methylpyridine has been used in the total synthesis of a natural product other than a Nuphar alkaloid?
A4: Researchers successfully employed 2-ethyl-5-methylpyridine in the total synthesis of verarine, a Veratrum alkaloid []. This highlights the molecule's utility in constructing complex alkaloids beyond the Nuphar family. The synthesis involved coupling 2-ethyl-5-methylpyridine with a steroid-derived enone, showcasing its versatility in forming carbon-carbon bonds. This successful synthesis not only provided access to verarine but also paved the way for preparing related Veratrum alkaloids like veratramine, jervine, and veratrobasine.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Tosyl-2-oxa-6-azaspiro[3.3]heptane](/img/structure/B175523.png)










